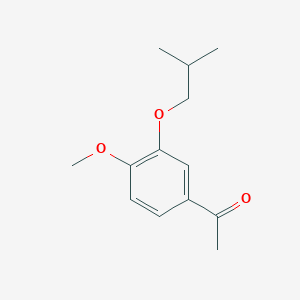![molecular formula C5H8FN B15226303 Rel-(1R,4R,5R)-5-fluoro-2-azabicyclo[2.1.1]hexane](/img/structure/B15226303.png)
Rel-(1R,4R,5R)-5-fluoro-2-azabicyclo[2.1.1]hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rel-(1R,4R,5R)-5-fluoro-2-azabicyclo[2.1.1]hexane is a compound belonging to the class of bicyclic structures. These structures are known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The compound’s rigid and strained bicyclic framework makes it an interesting subject for synthetic and mechanistic studies.
Vorbereitungsmethoden
The synthesis of Rel-(1R,4R,5R)-5-fluoro-2-azabicyclo[2.1.1]hexane typically involves photochemical reactions. One efficient method is the [2 + 2] cycloaddition of 1,5-dienes using blue LED irradiation at 450 nm. This method employs (Ir[dF(CF3)ppy]2(dtbpy))PF6 as a catalyst in dichloromethane, yielding the desired bicyclic scaffold . Switching the solvent to acetonitrile can further improve the yield to 90% . Industrial production methods may involve scaling up this photochemical process, although challenges such as the need for specialized equipment and glassware must be addressed .
Analyse Chemischer Reaktionen
Rel-(1R,4R,5R)-5-fluoro-2-azabicyclo[2.1.1]hexane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines or halides.
Wissenschaftliche Forschungsanwendungen
Rel-(1R,4R,5R)-5-fluoro-2-azabicyclo[2.1.1]hexane has several scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules. Its rigid structure makes it useful in studying conformational effects on reactivity and stability. In biology and medicine, the compound’s unique framework can be used to design new drugs with improved solubility, activity, and selectivity . Additionally, its potential as a bio-isostere for phenyl groups opens up new avenues for drug discovery .
Wirkmechanismus
The mechanism of action of Rel-(1R,4R,5R)-5-fluoro-2-azabicyclo[2.1.1]hexane involves its interaction with specific molecular targets and pathways. The compound’s rigid and strained structure allows it to fit into binding sites of enzymes or receptors with high specificity. This can lead to the modulation of biological pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the modifications made to the compound .
Vergleich Mit ähnlichen Verbindungen
Rel-(1R,4R,5R)-5-fluoro-2-azabicyclo[2.1.1]hexane can be compared to other bicyclic compounds such as bicyclo[1.1.1]pentane and bicyclo[3.1.0]hexane. While bicyclo[1.1.1]pentane is known for its use as a para-substituted phenyl isostere, this compound offers a different set of properties due to its unique fluorine substitution and azabicyclic framework . This makes it a valuable addition to the toolbox of available bicyclic structures for medicinal chemistry and materials science .
Eigenschaften
Molekularformel |
C5H8FN |
|---|---|
Molekulargewicht |
101.12 g/mol |
IUPAC-Name |
(1R,4R,5R)-5-fluoro-2-azabicyclo[2.1.1]hexane |
InChI |
InChI=1S/C5H8FN/c6-5-3-1-4(5)7-2-3/h3-5,7H,1-2H2/t3-,4-,5-/m1/s1 |
InChI-Schlüssel |
CCBUDVOSMCQNPC-UOWFLXDJSA-N |
Isomerische SMILES |
C1[C@@H]2CN[C@H]1[C@@H]2F |
Kanonische SMILES |
C1C2CNC1C2F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




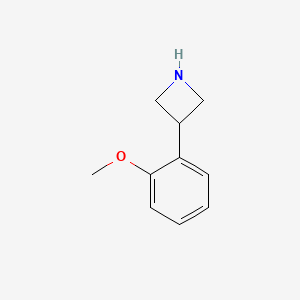
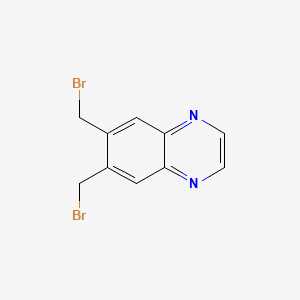
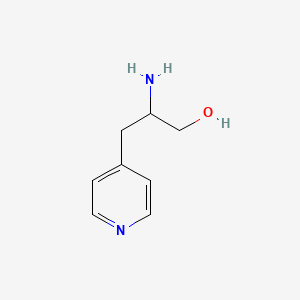
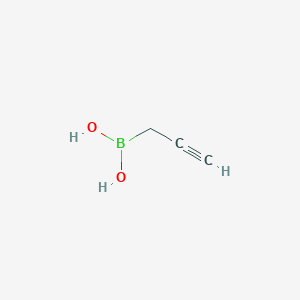
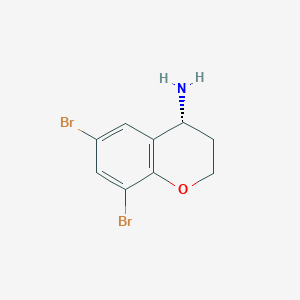

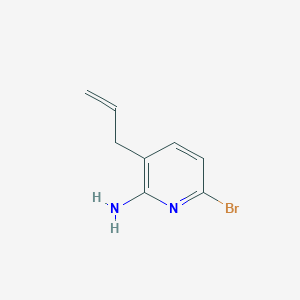
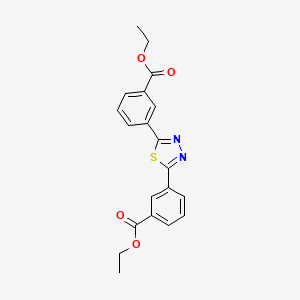
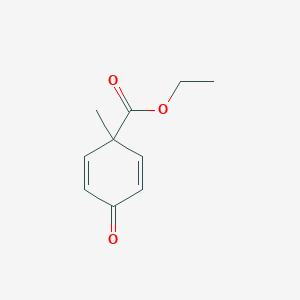
![Ethyl (R)-5-(difluoromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate](/img/structure/B15226286.png)
![(S)-3-Azaspiro[5.5]undecan-8-amine](/img/structure/B15226294.png)
